1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone
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Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety substituted with a phenoxyethanone group, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone typically involves the condensation of 2-methylindole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethanone group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-methyl-1H-indol-3-yl)-2-phenylethanone: Similar structure but lacks the phenoxy group.
1-(2-methyl-1H-indol-3-yl)-2-methoxyethanone: Contains a methoxy group instead of a phenoxy group.
Uniqueness: 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone is unique due to the presence of both the indole and phenoxyethanone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-17(14-9-5-6-10-15(14)18-12)16(19)11-20-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBCCRQWKDBWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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